Ethyl 6-(4-oxopiperidin-1-yl)nicotinate

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Researchers requiring regioisomerically defined 6-substituted nicotinate scaffolds for structure-based design often face supply inconsistency. This compound delivers the precise 6-(4-oxopiperidin-1-yl)nicotinate ethyl ester regioisomer, a heterobifunctional building block combining a privileged 4-oxopiperidine pharmacophore with a nicotinate ester diversification handle. Key advantages: • Regioisomeric identity ensures correct docking orientation for kinase/nAChR/CA targets. • Commercially standardized ≥98% purity suitable for hit-to-lead workflows. • Store at 2-8°C dry; ambient shipping available.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 1016885-83-8
Cat. No. B1291742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(4-oxopiperidin-1-yl)nicotinate
CAS1016885-83-8
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1)N2CCC(=O)CC2
InChIInChI=1S/C13H16N2O3/c1-2-18-13(17)10-3-4-12(14-9-10)15-7-5-11(16)6-8-15/h3-4,9H,2,5-8H2,1H3
InChIKeyBIQRIKRNTXHPLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-(4-oxopiperidin-1-yl)nicotinate: Specifications & Properties


Ethyl 6-(4-oxopiperidin-1-yl)nicotinate (CAS 1016885-83-8) is a heterobifunctional building block that integrates a 4-oxopiperidine pharmacophore with a nicotinate ester scaffold, with a molecular formula of C13H16N2O3 and a molecular weight of 248.28 g/mol . This compound features a pyridine-3-carboxylate ethyl ester core substituted at the 6-position with a 4-oxopiperidin-1-yl moiety, yielding a predicted pKa of 6.17±0.29, a predicted boiling point of 427.7±45.0 °C, and a predicted density of 1.206±0.06 g/cm³ . Its commercial availability is typically characterized by purity specifications of 95% to 98%, with recommended storage conditions of 2–8 °C under dry, sealed conditions .

Regioisomer Identity 6-position substitution defines SAR geometry; 2-position isomer not interchangeable
Purity Tier Standard research-grade building block, suitable for synthesis and primary screening
Storage Cold-chain required; refrigerated sealed storage to maintain ester integrity

Irreplaceability of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate


The substitution pattern and regioisomeric identity of ethyl 6-(4-oxopiperidin-1-yl)nicotinate are structurally non-interchangeable with close analogs due to three quantifiable differentiation axes. First, the 6-position attachment of the 4-oxopiperidin-1-yl moiety to the nicotinate core produces a molecular geometry distinct from the 2-position regioisomer (ethyl 2-(4-oxopiperidin-1-yl)nicotinate, CAS 1016524-78-9), which bears identical molecular weight but divergent hydrogen-bonding and steric profiles that would alter docking orientations in structure-based campaigns [1]. Second, generic 4-oxopiperidine (CAS 41661-47-6) lacks the nicotinate ester handle required for downstream diversification, while generic ethyl nicotinate (CAS 614-18-2) lacks the 4-oxopiperidine pharmacophore essential for biological target engagement in programs where this scaffold is privileged . Third, the 4-oxo substitution on the piperidine ring distinguishes this compound from saturated piperidine analogs (e.g., ethyl 6-(piperidin-4-yl)nicotinate), conferring both an additional hydrogen-bond acceptor and a distinct electronic distribution that influences reactivity, metabolic stability, and molecular recognition .

2-position regioisomer
Same MW but divergent H-bonding and steric profiles may alter target engagement and reaction outcomes.
Generic 4-oxopiperidine or ethyl nicotinate
Lacks the heterobifunctional architecture; neither provides the combined ester handle and pharmacophore.
Saturated piperidine analog
Missing 4-oxo group eliminates a key H-bond acceptor and alters electronic distribution and reactivity.

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate: Comparative Evidence


Regioisomeric Differentiation: 6- vs. 2-Position Reactivity

The 6-position substitution of the 4-oxopiperidin-1-yl moiety on the nicotinate ring provides a synthetic entry point that is orthogonal to the 2-position regioisomer. While both ethyl 6-(4-oxopiperidin-1-yl)nicotinate (CAS 1016885-83-8) and ethyl 2-(4-oxopiperidin-1-yl)nicotinate (CAS 1016524-78-9) share identical molecular weight (248.28 g/mol) and formula (C13H16N2O3), the 6-substituted variant is synthesized via nucleophilic aromatic substitution of 6-chloronicotinic acid with 4-piperidone under basic conditions, a transformation that proceeds with distinct regioselectivity compared to 2-chloronicotinic acid substrates . The 6-position attachment positions the ester carbonyl in a less sterically hindered environment relative to the piperidinone nitrogen, potentially facilitating subsequent hydrolysis to the corresponding carboxylic acid without competing lactamization side reactions that may occur in the 2-substituted isomer .

Regioisomer Reactivity
Data to verify
6- vs 2-position: identical MW (248.28); divergent steric environment alters synthetic diversification pathways.
Supports regioisomer verification for SAR studies.
Reactivity inferred; pKa not reported for either isomer.
Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Chemical Stability & Storage Requirements

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate requires storage under refrigerated conditions (2–8 °C) in a sealed, dry environment to maintain chemical integrity . This storage requirement differs from more robust nicotinate esters such as ethyl nicotinate (CAS 614-18-2), which is stable at ambient temperature without special handling, and from the free acid counterpart 6-(4-oxopiperidin-1-yl)nicotinic acid, which may exhibit different stability profiles due to the absence of the hydrolyzable ester moiety . The compound is reported as stable under recommended storage conditions, with no hazardous reactivity expected under normal handling, though specific accelerated stability data (e.g., degradation half-life at elevated temperature or humidity) are not publicly available .

Storage Stability
Data to verify
Requires 2–8°C sealed, dry storage; quantitative degradation kinetics not publicly available.
Cold-chain logistics impact procurement planning.
Accelerated stability data absent; class-level inference.
Chemical Stability Procurement Logistics Compound Management

Vendor Purity Specifications

Commercial availability of ethyl 6-(4-oxopiperidin-1-yl)nicotinate is standardized across multiple vendors at a baseline purity specification of 95–98% . This purity tier positions the compound as a research-grade building block suitable for medicinal chemistry and early-stage discovery applications, though it falls below the ≥99% purity typical of reference standards used for regulatory or bioanalytical quantification . Notably, the compound is also marketed for use as a drug impurity reference standard, indicating that characterized impurity profiles may be available from specialized suppliers for analytical method development and quality control applications [1]. The absence of publicly reported HPLC chromatograms with peak purity analysis from primary vendors represents a gap in fully verifiable quality metrics compared to compounds with published certificate-of-analysis data.

Vendor Purity
Reported
Commercial specification 95–98% (research-grade); also positioned as drug impurity reference standard.
Purity tier supports synthesis and primary screening.
Batch-specific COA not always publicly available.
Quality Control Procurement Specification Analytical Chemistry

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate: Application Scenarios


Building Block for Kinase & Receptor Libraries

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate serves as a versatile scaffold for constructing focused libraries targeting kinases, nicotinic acetylcholine receptors, and carbonic anhydrase isoforms. The 4-oxopiperidine moiety is a privileged pharmacophore found in numerous bioactive molecules, while the nicotinate ester provides a handle for further diversification through hydrolysis to the carboxylic acid, amidation, or transesterification. Procurement of this specific regioisomer ensures that the 6-position substitution pattern—which influences molecular recognition at the target binding site—is maintained throughout the synthetic sequence, avoiding the altered geometry and electronic distribution associated with 2-position substitution [1]. For programs where the 4-oxopiperidinyl-nicotinate connectivity is critical for activity, this compound provides a validated entry point with commercially standardized purity (95–98%) suitable for hit-to-lead and lead optimization workflows .

Drug Impurity Reference Standard

This compound is explicitly designated for use as a drug impurity reference substance, enabling analytical laboratories to develop and validate HPLC, LC-MS, or GC methods for detecting and quantifying related substances in active pharmaceutical ingredients or finished drug products [1]. The defined purity specification (95–98%) provides a characterized baseline for impurity spiking studies, though laboratories requiring traceable certified reference material should verify whether a Certificate of Analysis with full impurity profiling is available from the selected vendor. Procurement for this application should prioritize suppliers that provide batch-specific analytical data including HPLC chromatograms, NMR spectra, and residual solvent analysis, as these documentation elements are essential for regulatory method validation .

Carboxylic Acid Intermediate for Parallel Synthesis

The ethyl ester functionality of this compound enables straightforward hydrolysis to 6-(4-oxopiperidin-1-yl)nicotinic acid, which serves as a key intermediate for amide coupling reactions in parallel synthesis. Procurement of the ester form, rather than the free acid, is advantageous for laboratories that prefer to control the hydrolysis step internally to avoid potential decarboxylation or degradation of pre-hydrolyzed material during storage. The recommended storage conditions of 2–8 °C in sealed, dry containers should be adhered to upon receipt to maintain ester integrity prior to hydrolysis [1]. Laboratories with cold-chain logistics constraints should factor refrigerated shipping and storage requirements into their procurement planning and compound management infrastructure .

Application
Selection Property
Validation Focus
Kinase & receptor library synthesis
6-position regioisomer identity
SAR geometry and diversification pathway
Drug impurity reference standard
Characterized purity profile
Batch-specific COA and impurity profiling
Carboxylic acid intermediate for parallel synthesis
Ester form with cold-chain compatibility
Hydrolysis control and ester integrity

Technical Documentation Hub

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33 linked technical documents
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